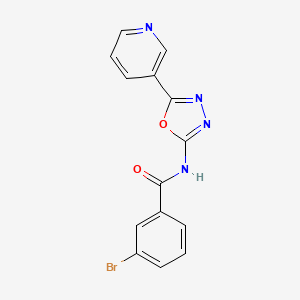

![molecular formula C11H10N2O3 B2864860 1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105686-07-5](/img/structure/B2864860.png)

1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione” is a chemical compound with the CAS Number: 105686-07-5 . It has a molecular weight of 218.21 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-methylbenzyl)-2,4,5-imidazolidinetrione . The InChI code for this compound is 1S/C11H10N2O3/c1-7-2-4-8(5-3-7)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 218.21 .Wissenschaftliche Forschungsanwendungen

Chemical Modifications and Reactivity

1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione and its derivatives are studied for their unique chemical reactivity and potential modifications. For instance, the isolation and characterization of glyoxal-arginine modifications reveal the formation and degradation processes of certain imidazolidine derivatives under various pH and temperature conditions, highlighting their reactivity and potential for further chemical modifications (Glomb & Lang, 2001).

Corrosion Inhibition

Studies have evaluated the efficiency of imidazolidine derivatives as corrosion inhibitors. Experimental results suggest that certain imidazolidine compounds exhibit good corrosion inhibition properties in deaerated acid media, with their effectiveness varying based on their molecular structure and the presence of active sites for metal coordination (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Biological Activity

Research on imidazolidine-2,4,5-trione derivatives also explores their biological activities, such as antibacterial, antifungal, and antitumor properties. A notable study synthesized new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, evaluating their antibacterial and antifungal activities. Most of the tested compounds showed significant activities, with specific derivatives displaying notable antimicrobial effectiveness (Ammar et al., 2016).

Modulation of p53 Activity

The design and synthesis of new analogues of spirooxoindolepyrrolidine nucleus, targeting the modulation of p53 activity, has been another area of application. Compounds identified in this research showed potential in inhibiting cell growth of various human tumor cells, suggesting their role in p53-MDM2 interaction inhibition and subsequent p53 activation (Gomez-Monterrey et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLCRTZJAXVETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid](/img/structure/B2864779.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)

![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)

![Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2864783.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)

![4-[(2-Phenylethyl)amino]butanoic acid hydrochloride](/img/structure/B2864787.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2864791.png)

![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2864792.png)

![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2864796.png)

![Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B2864799.png)